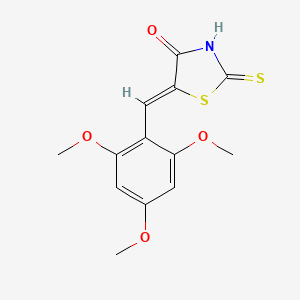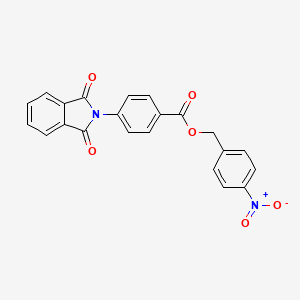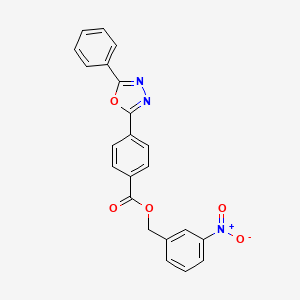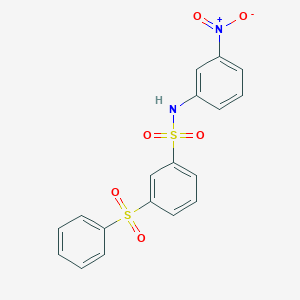![molecular formula C17H19ClN2O3S B3542522 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3542522.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide, also known as CGP 49823, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
Mecanismo De Acción
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 involves the selective blockade of mGluR5, which is a member of the G protein-coupled receptor family. By binding to the allosteric site of mGluR5, this compound 49823 inhibits the activity of the receptor and reduces the downstream signaling pathways that are involved in the regulation of glutamate neurotransmission. This leads to a decrease in the release of glutamate and the modulation of synaptic plasticity, which may have therapeutic effects in CNS disorders.
Biochemical and Physiological Effects
This compound 49823 has been shown to have various biochemical and physiological effects in scientific research. The compound has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of the dopaminergic and serotonergic systems. These effects may have therapeutic benefits in CNS disorders, including neuroprotection, neurogenesis, and modulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 has several advantages and limitations for lab experiments. The compound has high potency and selectivity for mGluR5, making it a valuable tool for studying the role of this receptor in CNS disorders. However, the compound has poor solubility in water and requires the use of organic solvents for administration, which may affect the results of experiments. Moreover, the compound has a short half-life and requires frequent dosing, which may complicate the experimental design.
Direcciones Futuras
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 has several potential future directions for scientific research. The compound may have therapeutic applications in various CNS disorders, including Parkinson's disease, Huntington's disease, schizophrenia, depression, anxiety, and addiction. Moreover, the compound may have neuroprotective effects and improve cognitive function in aging and neurodegenerative diseases. Further research is needed to elucidate the mechanisms of action of this compound 49823 and its potential therapeutic applications in CNS disorders.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 has been extensively studied in scientific research for its potential therapeutic applications in various CNS disorders, including Parkinson's disease, Huntington's disease, schizophrenia, depression, anxiety, and addiction. The compound has been shown to modulate the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, synaptic plasticity, and neuronal survival. By blocking the activity of mGluR5, this compound 49823 may have neuroprotective effects and improve the symptoms of CNS disorders.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-5-3-4-6-14(13)11-20(12-17(21)19-2)24(22,23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHIQRMFYUUMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3542439.png)

![3-{3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3542453.png)
![4-[methyl(phenylsulfonyl)amino]-N-2-pyridinylbenzamide](/img/structure/B3542459.png)
![2-[(4-chlorophenyl)thio]-N-(3-iodophenyl)acetamide](/img/structure/B3542462.png)
![2-({2,4-dichloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3542465.png)

![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3542475.png)


![N-(4-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542500.png)


